

Application Note: Quantitative Estimation of Sertraline by UV Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lometraline Hydrochloride*

Cat. No.: *B10859410*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative estimation of Sertraline in bulk and pharmaceutical dosage forms using UV-Visible Spectroscopy. The method is simple, cost-effective, rapid, and reliable, making it suitable for routine quality control analysis.^[1] The protocols outlined below are based on established and validated methods, adhering to ICH guidelines for analytical procedure validation.

Principle of the Method

UV-Visible spectroscopy is an analytical technique used for the quantitative determination of substances that absorb radiation in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Sertraline contains a chromophore that absorbs UV radiation, allowing for its quantification. The wavelength of maximum absorbance (λ_{max}) for Sertraline is typically observed between 271 nm and 275 nm, depending on the solvent used.^{[2][3][4]}

Instrumentation and Reagents

- Instrumentation:
 - A double beam UV-Visible Spectrophotometer with 1 cm matched quartz cells.^{[2][5][6]}

- Analytical balance
- Volumetric flasks (10 ml, 100 ml)
- Pipettes
- Ultrasonic bath
- Reagents and Chemicals:
 - Sertraline Hydrochloride reference standard
 - Methanol (AR Grade)[\[2\]](#)
 - Distilled Water
 - Sertraline tablets (for formulation analysis)
 - Other potential solvents include 0.1 N HCl, 0.05M Acetate buffer (pH 4.5), or pure water.[\[2\]](#)
[\[3\]](#)[\[4\]](#)

Experimental Protocols

Protocol 1: Preparation of Standard Stock Solution

- Weighing: Accurately weigh 100 mg of Sertraline Hydrochloride reference standard.[\[3\]](#)
- Dissolving: Transfer the weighed standard into a 100 ml volumetric flask.
- Solubilization: Add approximately 50 ml of the chosen solvent (e.g., 50% v/v aqueous methanol) and sonicate for 5-10 minutes to ensure complete dissolution.[\[7\]](#)
- Dilution: Make up the volume to 100 ml with the same solvent to obtain a standard stock solution of 1000 µg/ml.
- Working Standard: From the stock solution, pipette 10 ml into another 100 ml volumetric flask and dilute to the mark with the solvent to get a working standard solution of 100 µg/ml.

Protocol 2: Determination of Wavelength of Maximum Absorbance (λ_{max})

- Sample Preparation: Prepare a suitable dilution of Sertraline (e.g., 10 $\mu\text{g}/\text{ml}$) from the working standard solution.
- Scanning: Scan the solution from 400 nm to 200 nm in the UV spectrophotometer against a solvent blank.[3]
- Identification: Determine the wavelength at which the maximum absorbance is observed. This is the λ_{max} . For Sertraline, this is typically around 273-275 nm.[3]

Protocol 3: Preparation of Calibration Curve

- Serial Dilutions: From the working standard solution (100 $\mu\text{g}/\text{ml}$), prepare a series of dilutions in 10 ml volumetric flasks to cover a linear range (e.g., 5, 10, 15, 20, 25, 30 $\mu\text{g}/\text{ml}$).[3]
- Absorbance Measurement: Measure the absorbance of each solution at the determined λ_{max} (e.g., 273 nm) against the solvent blank.
- Plotting: Plot a graph of absorbance (on the Y-axis) versus concentration in $\mu\text{g}/\text{ml}$ (on the X-axis).
- Analysis: Determine the correlation coefficient (r^2) and the regression equation ($y = mx + c$), where 'y' is absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the intercept.

Protocol 4: Analysis of Sertraline in Tablets

- Weigh and Powder: Weigh and finely powder 20 Sertraline tablets to get a uniform mixture. [5]
- Sample Weighing: Accurately weigh a quantity of the tablet powder equivalent to 100 mg of Sertraline HCl.[5]
- Extraction: Transfer the powder to a 100 ml volumetric flask, add about 70 ml of the solvent, and sonicate for 15 minutes to extract the drug.
- Dilution: Make up the volume to 100 ml with the solvent and mix well.

- Filtration: Filter the solution through a Whatman filter paper (No. 41).[5][6]
- Final Preparation: Dilute the filtrate with the solvent to obtain a final concentration within the previously established linear range.
- Measurement: Measure the absorbance of the final solution at the λ_{max} .
- Quantification: Calculate the amount of Sertraline in the tablet sample using the regression equation from the calibration curve.

Data Presentation: Method Validation Parameters

The developed UV spectroscopic method must be validated according to ICH guidelines.

Below is a summary of typical validation parameters for Sertraline analysis.

Table 1: Optical Characteristics and Linearity Data

Parameter	Reported Values	References
Wavelength of Max. Absorbance (λ_{max})	273 nm (in 50% Methanol)	
	274 nm (in Acetate Buffer pH 4.5)	[2]
	275 nm (in Water)	[3]
	228 nm (in Water)	[7]
Linearity Range	1 - 20 $\mu\text{g/ml}$	
	20 - 120 $\mu\text{g/ml}$	[2]
	5 - 30 $\mu\text{g/ml}$	[3][7]
Correlation Coefficient (r or r^2)	$r = 0.997$	
	$r^2 = 0.9998$	[2]
	$r = 0.996$	[3]
Regression Equation	$y = 0.016x + 0.0002$	

|| Slope = 0.006, Intercept = 0.008 ||[\[2\]](#) ||

Table 2: Accuracy and Precision Data

Parameter	Reported Values	References
Accuracy (% Recovery)	98.3% - 101.8%	[1] [3]
Precision (%RSD)		
- Intraday	1.856%	

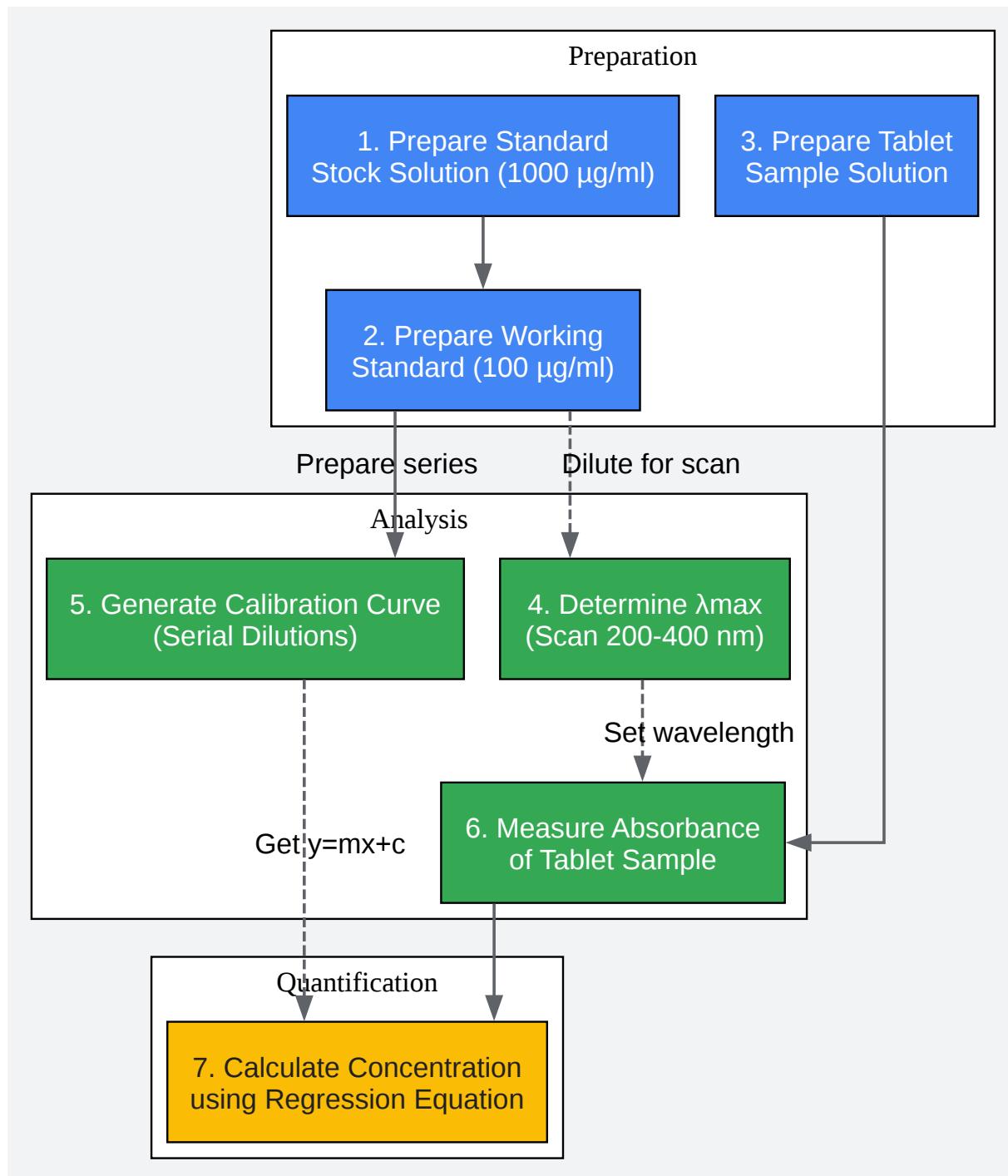
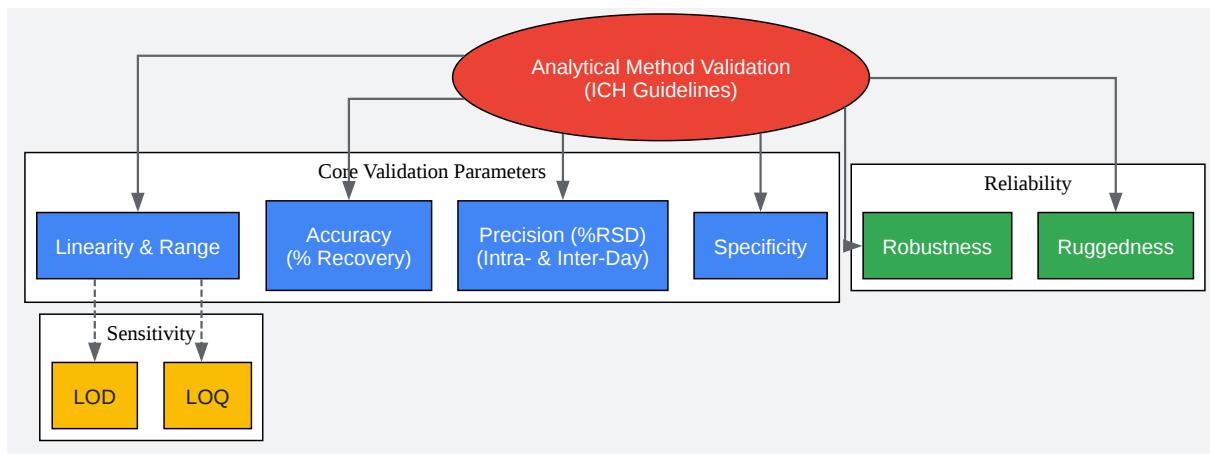

|| - Interday || 0.749% ||

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Reported Values ($\mu\text{g/ml}$)	References
Limit of Detection (LOD)	0.34	[2]
	0.606	[1] [3]
	1.22	[7]
Limit of Quantification (LOQ)	1.04	[2]
	1.836	[1] [3]


|| 4.08 ||[\[7\]](#) ||

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Sertraline quantification.

[Click to download full resolution via product page](#)

Caption: Relationship of method validation parameters.

Conclusion

The UV-Visible spectroscopic method for the quantitative estimation of Sertraline is simple, accurate, precise, and economical.[1][3] The validation results consistently demonstrate that the method is suitable for routine analysis in quality control laboratories for both bulk drug and pharmaceutical formulations.[1] The use of common solvents like methanol, water, or simple buffers makes the method accessible and environmentally friendly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. UV spectrophotometric method for sertraline validation. [wisdomlib.org]
- 2. jocpr.com [jocpr.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. ijpbs.com [ijpbs.com]
- 5. ijpar.com [ijpar.com]
- 6. ajol.info [ajol.info]
- 7. ijpsjournal.com [ijpsjournal.com]
- To cite this document: BenchChem. [Application Note: Quantitative Estimation of Sertraline by UV Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10859410#uv-spectroscopy-for-quantitative-estimation-of-sertraline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com